Cas no 2229325-34-0 (1-(1,2-oxazol-3-yl)cyclobutylmethanol)

1-(1,2-Oxazol-3-yl)cyclobutylmethanol is a heterocyclic compound featuring a cyclobutylmethanol core substituted with a 1,2-oxazole moiety. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry and pharmaceutical research. The presence of both the oxazole ring and the hydroxyl group offers multiple sites for further derivatization, enabling applications in ligand design, medicinal chemistry, and agrochemical development. Its rigid cyclobutyl scaffold enhances steric control in molecular interactions, while the polar hydroxyl group improves solubility and binding affinity. The compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its balanced lipophilicity and hydrogen-bonding capacity contribute to optimized pharmacokinetic properties.
1-(1,2-oxazol-3-yl)cyclobutylmethanol structure
2229325-34-0 structure
商品名:1-(1,2-oxazol-3-yl)cyclobutylmethanol
CAS番号:2229325-34-0
MF:C8H11NO2
メガワット:153.178442239761
CID:6085258
PubChem ID:165755563

1-(1,2-oxazol-3-yl)cyclobutylmethanol 化学的及び物理的性質

名前と識別子

    • 1-(1,2-oxazol-3-yl)cyclobutylmethanol
    • AKOS040804787
    • EN300-1807499
    • [1-(1,2-oxazol-3-yl)cyclobutyl]methanol
    • 2229325-34-0
    • インチ: 1S/C8H11NO2/c10-6-8(3-1-4-8)7-2-5-11-9-7/h2,5,10H,1,3-4,6H2
    • InChIKey: DMOOOGGJWDKSLV-UHFFFAOYSA-N
    • ほほえんだ: OCC1(C2C=CON=2)CCC1

計算された属性

  • せいみつぶんしりょう: 153.078978594g/mol
  • どういたいしつりょう: 153.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 46.3Ų

1-(1,2-oxazol-3-yl)cyclobutylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1807499-0.1g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
0.1g
$1283.0 2023-09-19
Enamine
EN300-1807499-0.05g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
0.05g
$1224.0 2023-09-19
Enamine
EN300-1807499-0.25g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
0.25g
$1341.0 2023-09-19
Enamine
EN300-1807499-10g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
10g
$6266.0 2023-09-19
Enamine
EN300-1807499-1g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
1g
$1458.0 2023-09-19
Enamine
EN300-1807499-10.0g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
10g
$6266.0 2023-06-02
Enamine
EN300-1807499-0.5g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
0.5g
$1399.0 2023-09-19
Enamine
EN300-1807499-1.0g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
1g
$1458.0 2023-06-02
Enamine
EN300-1807499-5.0g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
5g
$4226.0 2023-06-02
Enamine
EN300-1807499-2.5g
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol
2229325-34-0
2.5g
$2856.0 2023-09-19

1-(1,2-oxazol-3-yl)cyclobutylmethanol 関連文献

1-(1,2-oxazol-3-yl)cyclobutylmethanolに関する追加情報

Professional Introduction to Compound with CAS No. 2229325-34-0 and Product Name: 1-(1,2-oxazol-3-yl)cyclobutylmethanol

1-(1,2-oxazol-3-yl)cyclobutylmethanol, identified by the Chemical Abstracts Service Number (CAS No.) 2229325-34-0, is a structurally intriguing molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by the presence of an oxazole ring fused with a cyclobutylmethanol moiety. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The oxazole scaffold is a well-known pharmacophore in medicinal chemistry, renowned for its ability to interact with biological targets such as enzymes and receptors. Its five-membered aromatic ring system contains two nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity and selectivity. In contrast, the cyclobutylmethanol group introduces a bulky, hydroxylated side chain that can influence solubility, metabolic stability, and pharmacokinetic profiles. Together, these structural features create a molecular framework that is both versatile and biologically relevant.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(1,2-oxazol-3-yl)cyclobutylmethanol and potential biological targets. Studies have demonstrated that this compound exhibits promising binding affinity to certain enzymes involved in inflammatory pathways. For instance, preliminary computational studies suggest that it may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in pain and inflammation. These findings align with the growing interest in developing novel anti-inflammatory agents that target COX pathways while minimizing side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Beyond its potential anti-inflammatory applications, 1-(1,2-oxazol-3-yl)cyclobutylmethanol has also been investigated for its potential role in other therapeutic areas. The oxazole ring is known to exhibit antimicrobial properties, making this compound a candidate for developing novel antibiotics or antifungal agents. Additionally, the cyclobutylmethanol moiety can serve as a scaffold for designing molecules with enhanced bioavailability and improved pharmacokinetic profiles. These attributes make it an attractive candidate for further development in drug discovery programs targeting various diseases.

The synthesis of 1-(1,2-oxazol-3-yl)cyclobutylmethanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the oxazole ring through cyclization reactions followed by functionalization at the 3-position with the cyclobutylmethanol group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, paving the way for its use in preclinical and clinical studies.

In preclinical research, 1-(1,2-oxazol-3-yl)cyclobutylmethanol has been evaluated for its biological activity using various in vitro and in vivo models. Initial studies have shown that it demonstrates moderate to high potency against certain inflammatory mediators, suggesting its potential as a lead compound for further optimization. Furthermore, pharmacokinetic studies indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical factors for drug development. These findings support its continued investigation as a candidate for therapeutic intervention.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying bioactive compounds like 1-(1,2-oxazol-3-yl)cyclobutylmethanol from large libraries of synthetic molecules. HTS allows researchers to rapidly assess the biological activity of thousands of compounds against multiple targets simultaneously, enabling the identification of promising candidates for further development. This approach has been instrumental in uncovering novel therapeutic agents with unique mechanisms of action.

The future direction of research on 1-(1,2-oxazol-3-yl)cyclobutylmethanol includes optimizing its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Additionally, exploring its mechanism of action at a molecular level will provide valuable insights into its therapeutic potential. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into clinical applications that benefit patients worldwide.

In conclusion,1-(1,2-oxazol-3-yl)cyclobutylmethanol, with CAS No. 2229325-34-0, represents a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of an oxazole ring and cyclobutylmethanol moiety makes it an attractive candidate for drug discovery programs targeting inflammation, antimicrobial infections,and other therapeutic areas. Continued research efforts will further elucidate its biological activity,optimize its chemical structure,and advance its development toward clinical applications.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.